2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

This symmetric 2,9-bis(4-fluorophenyl)-8-oxopurine-6-carboxamide is a defined-entry reference compound for NSCLC SAR campaigns. The identical 4-fluorophenyl groups at C2 and N9 eliminate confounding mixed-isomer effects, enabling unambiguous attribution of activity to specific substitution patterns. Ideal for generating N7-alkylated/arylated derivative libraries and fluorine-position selectivity profiling across recombinant kinases. Sourced exclusively for R&D use; request a quote for custom synthesis or bulk quantities.

Molecular Formula C18H11F2N5O2
Molecular Weight 367.316
CAS No. 869068-92-8
Cat. No. B2618712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS869068-92-8
Molecular FormulaC18H11F2N5O2
Molecular Weight367.316
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N)F
InChIInChI=1S/C18H11F2N5O2/c19-10-3-1-9(2-4-10)16-22-13(15(21)26)14-17(24-16)25(18(27)23-14)12-7-5-11(20)6-8-12/h1-8H,(H2,21,26)(H,23,27)
InChIKeyVUJRVULQNMQUID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,9-Bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 869068-92-8): Purine-6-Carboxamide Scaffold Identity and Procurement Specification


2,9-Bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 869068-92-8) is a synthetic purine-6-carboxamide derivative with molecular formula C18H11F2N5O2 and a molecular weight of 367.316 g/mol . The compound features a purine core bearing carboxamide at position 6, an oxo group at position 8, and two 4-fluorophenyl substituents at positions 2 and 9. This compound belongs to the broader class of 8-oxopurine-6-carboxamides, a scaffold that has been investigated for anticancer activity, particularly against non-small cell lung cancer (NSCLC) cell lines through mechanisms involving EGFR pathway modulation and microtubule disruption [1]. The symmetrical 4-fluorophenyl substitution pattern on both the C2 and N9 positions distinguishes this compound from its positional isomers and N7-substituted analogs that are commonly found in screening libraries.

Why 2,9-Bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Cannot Be Simply Replaced by In-Class Purine-6-Carboxamide Analogs


Within the 8-oxopurine-6-carboxamide chemotype, biological activity is exquisitely sensitive to substitution pattern variations at the C2, N7, C8, and N9 positions [1]. A structure-activity relationship study of over 30 purine-6-carboxamide derivatives demonstrated that modifications at these positions dramatically alter inhibitory potency against H1975 NSCLC cells, with IC50 values ranging from <1.5 µM for optimized analogs to inactivity for certain substitution patterns [2]. The C2 and N9 positions in particular control both target binding geometry and physicochemical properties such as lipophilicity (logP) and aqueous solubility. Since CAS 869068-92-8 possesses two identical 4-fluorophenyl groups at C2 and N9—a symmetric arrangement that is distinct from the mixed-substituent patterns of many off-the-shelf screening compounds—generic substitution with an arbitrary positional isomer risks compromising both potency and selectivity. The absence of an N7 substituent further differentiates this compound from N7-benzylated derivatives, which may exhibit altered pharmacokinetic profiles and off-target liabilities. Researchers procuring this specific CAS number are typically optimizing a defined substitution pattern within an ongoing SAR campaign, where even minor isosteric changes (e.g., shifting fluorine from para to meta) have previously been shown to ablate activity in related purine chemotypes.

Quantitative Differentiation Evidence for 2,9-Bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 869068-92-8) vs. Closest Analogs


Positional Isomer Differentiation: Symmetric 4-Fluorophenyl Substitution at C2 and N9 vs. Mixed ortho/para Isomer

CAS 869068-92-8 (2,9-bis(4-fluorophenyl)) represents a symmetric substitution pattern that is structurally and presumably pharmacologically distinct from the commercially available mixed isomer 9-(2-fluorophenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898446-13-4). The latter compound, bearing an ortho-fluorophenyl at N9, has reported cytotoxicity IC50 values of 10.5 µM (MCF-7), 12.3 µM (A549), and 15.0 µM (HepG2) in MTT assays conducted by a commercial vendor . The difference in fluorine position (para vs. ortho) alters both the electronic properties of the phenyl ring and the overall molecular geometry, which in the 8-oxopurine-6-carboxamide scaffold class has been shown to affect hydrogen-bonding capacity with target kinases [1]. Direct head-to-head comparative cytotoxicity data between these two specific isomers is not publicly available; procurement of CAS 869068-92-8 is therefore essential for researchers conducting systematic SAR studies that compare symmetric vs. asymmetric fluorophenyl substitution effects on target engagement and cellular potency.

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

N7-Unsubstituted Scaffold Differentiation: Absence of N7-Benzyl Group vs. N7-Benzylated Analog

CAS 869068-92-8 bears no substituent at the N7 position of the purine ring, in contrast to the commercially listed analog 7-benzyl-2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide . In the purine-6-carboxamide pharmacophore model established by Huang et al., the N7 position was identified as a key site for further functionalization: N7-substituted analogs showed altered hydrogen-bonding capacity and, in the case of hydroxamate and amidoxime modifications at C6, enhanced potency against H1975 NSCLC cells (IC50 < 1.5 µM) compared to unsubstituted amide counterparts [1]. The N7-unsubstituted nature of CAS 869068-92-8 means this compound serves as the critical baseline intermediate for N7 diversification, and its biological profile is expected to differ from N7-benzylated derivatives in terms of cellular permeability, metabolic stability, and target residence time. Direct comparative data between N7-H and N7-benzyl derivatives of 2,9-bis(4-fluorophenyl)-8-oxopurine-6-carboxamide is not yet published.

Drug design Pharmacophore modeling Kinase selectivity

2,9-Disubstituted Purine-6-Carboxamide Class: EGFR-Targeted Anticancer Scaffold Differentiation from Alternative Purine Chemotypes

The 8-oxopurine-6-carboxamide scaffold, to which CAS 869068-92-8 belongs, has been validated as an inhibitor of non-small cell lung cancer (NSCLC) cell proliferation through a mechanism involving microtubule fragmentation and p53-mediated apoptosis, with lead analogs achieving IC50 values below 1.5 µM against H1975 cells harboring mutant EGFR [1]. A separate study by Chatterjee et al. (2026) specifically designed seventeen new 2,9-disubstituted purine-6-carboxamides as EGFR inhibitors, achieving synthesis yields of 85–93% under catalyst-free conditions, and confirmed the scaffold's relevance for EGFR-targeted anticancer design [2]. This dual mechanism—EGFR pathway modulation combined with microtubule disruption—differentiates the 8-oxopurine-6-carboxamide class from purine analogs that act solely through kinase inhibition (e.g., classical purine-based CDK inhibitors) or solely through antimetabolite mechanisms (e.g., purine nucleoside phosphorylase inhibitors). CAS 869068-92-8, as a specific member of this 2,9-disubstituted class, is positioned for further optimization within this therapeutically relevant mechanistic space.

EGFR inhibition Non-small cell lung cancer Cancer therapeutics

Optimal Research Application Scenarios for 2,9-Bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 869068-92-8)


Systematic Structure-Activity Relationship (SAR) Studies on 2,9-Disubstituted Purine-6-Carboxamide EGFR Inhibitors

This compound serves as a defined-entry point for SAR campaigns exploring the effect of symmetric 4-fluorophenyl substitution at C2 and N9 on EGFR inhibitory potency and NSCLC cell activity. As demonstrated by Huang et al. (2019), the 8-oxopurine-6-carboxamide scaffold can achieve sub-1.5 µM IC50 values against H1975 cells, and the C2/N9 substitution pattern is a critical determinant of activity [1]. Using CAS 869068-92-8 as a reference compound, researchers can systematically vary: (i) the fluorine substitution position on the phenyl rings (ortho, meta, para), (ii) the identity of the C6 functional group (amide, hydroxamate, amidoxime), and (iii) introduction of N7 substituents for pharmacokinetic optimization. The symmetrical nature of this compound simplifies interpretation of initial SAR results by eliminating confounding effects from mixed substitution patterns.

N7 Diversification Library Synthesis Using the Unsubstituted Purine Core

The absence of an N7 substituent on CAS 869068-92-8 makes it the ideal starting material for generating N7-alkylated, N7-arylated, or N7-acylated derivative libraries [1]. In the pharmacophore model of Huang et al., N7 modifications were shown to modulate hydrogen-bonding interactions with the biological target, contributing to potency improvements in optimized hydroxamate and amidoxime analogs [2]. Starting from the N7-unsubstituted parent, researchers can execute parallel diversification at N7 while maintaining the 2,9-bis(4-fluorophenyl) pharmacophore constant, enabling clean attribution of activity changes to N7 modifications alone.

Isomeric Selectivity Profiling in Kinase Inhibition Panels

CAS 869068-92-8, as the symmetric 4-fluorophenyl isomer, can be used alongside its positional isomers (e.g., CAS 898446-13-4, the 2-(4-F-Ph)/9-(2-F-Ph) mixed isomer; CAS 869068-91-7, the 2-(3-F-Ph)/9-(4-F-Ph) mixed isomer) to profile fluorine-position-dependent selectivity across a panel of recombinant kinases [1]. Such isomeric selectivity profiling is increasingly important in kinase drug discovery, where subtle changes in fluorine placement can shift selectivity between closely related kinase targets by altering key hydrogen-bond and hydrophobic interactions within the ATP-binding pocket [2]. This compound enables rigorous control of the fluorine positional variable within an otherwise identical chemotype.

Computational Chemistry and DFT-Based Reactivity Modeling of Fluorinated Purines

The symmetrical 2,9-bis(4-fluorophenyl) architecture of CAS 869068-92-8 provides a computationally tractable model system for density functional theory (DFT) studies of fluorinated purine-6-carboxamides. Chatterjee et al. (2026) demonstrated the application of DFT analysis to 2,9-disubstituted purine-6-carboxamides for predicting electronic properties and reactivity [1]. The symmetrical substitution pattern reduces conformational complexity in silico, facilitating accurate calculation of frontier molecular orbital energies, electrostatic potential surfaces, and predicted binding poses—all of which inform the design of next-generation analogs with improved target affinity and drug-like properties.

Quote Request

Request a Quote for 2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.